molecular formula C21H22BrNO5S2 B3560873 3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE

3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE

Cat. No.: B3560873
M. Wt: 512.4 g/mol
InChI Key: WMQLKKWLTBPITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE is a synthetic organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine precursors.

    Introduction of the Bromobenzoyl Group: This step may involve the acylation of the indolizine core using 4-bromobenzoyl chloride under Friedel-Crafts acylation conditions.

    Addition of Propane-1-Sulfonyl Groups: This can be done through sulfonylation reactions using propane-1-sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromobenzoyl and sulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)PYRIDINE: Similar structure but with a pyridine core instead of indolizine.

    3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)QUINOLINE: Contains a quinoline core, which may have different chemical properties.

Uniqueness

3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE is unique due to its indolizine core, which can confer distinct electronic and steric properties. This uniqueness can be exploited in designing molecules with specific biological or material properties.

Properties

IUPAC Name

[1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO5S2/c1-3-13-29(25,26)20-17-7-5-6-12-23(17)18(21(20)30(27,28)14-4-2)19(24)15-8-10-16(22)11-9-15/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQLKKWLTBPITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 2
Reactant of Route 2
3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 3
Reactant of Route 3
3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 4
Reactant of Route 4
3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 5
Reactant of Route 5
3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 6
Reactant of Route 6
3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.